

idoxuridine toxicity profile systemic administration

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Compound Focus: Idoxuridine

CAS No.: 54-42-2

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Documented Toxicities of Systemic Idoxuridine

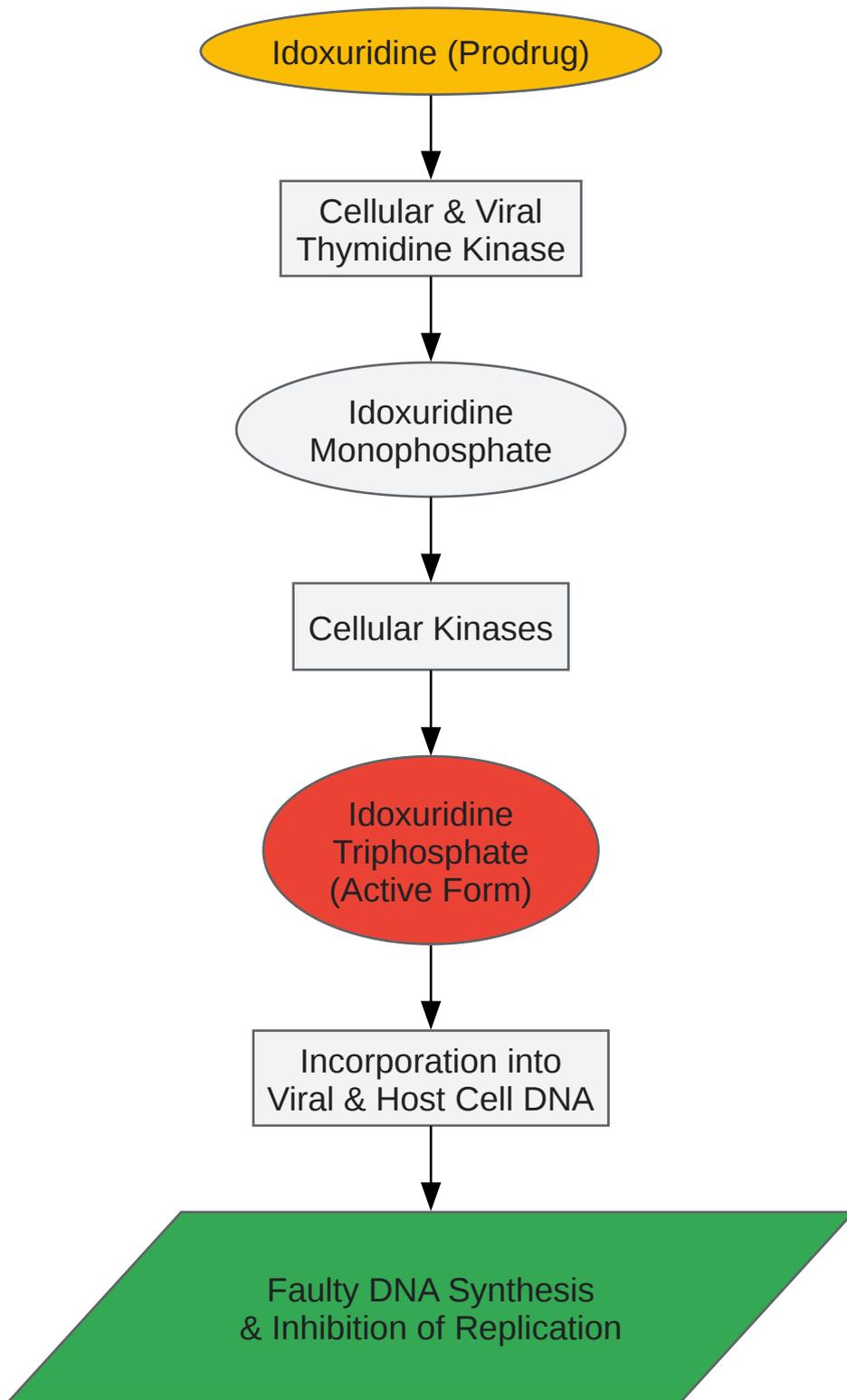
The table below summarizes the known toxicities associated with systemic administration of **idoxuridine**, based on historical clinical use and a Phase I study.

| Organ System / Category | Reported Toxicities | Notes / Context |
|-------------------------|--|--|
| Bone Marrow | Thrombocytopenia (moderate to severe) [1] | Dose-limiting toxicity in Phase I trial [1]. |
| Central Nervous System | Serious toxicity [2] | -- |
| Skin & Integumentary | Systemic skin toxicity (none reported in Phase I); partial alopecia, mild stomatitis [1] | Earlier drug bromodeoxyuridine caused severe skin toxicity; idoxuridine showed "less systemic toxicity" [1]. |
| Gastrointestinal | Nausea, vomiting [2] | -- |
| Liver | Hepatotoxicity [2] | -- |

| Organ System / Category | Reported Toxicities | Notes / Context |
|-------------------------|--|---|
| Fetal Development | Teratogenic effects, chromosomal aberrations [3] [2] | Observed in animal studies (rabbits, mice); contraindicated in pregnancy [3]. |
| Genetic Toxicity | Suspected mutagenicity [4] | -- |

Mechanism of Action and Basis for Toxicity

Idoxuridine is a nucleoside analog that incorporates into DNA instead of thymidine during synthesis [5] [3] [2]. This incorporation leads to faulty DNA and inhibits viral replication, but it also affects rapidly dividing human cells, causing widespread cytotoxicity [6] [2]. This lack of selectivity between viral and host cell DNA synthesis is the primary reason for its severe toxicity with systemic use [3] [2].



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Research and Development Context

- **Current Status:** Systemic use of **idoxuridine** was superseded by other, less toxic agents like acyclovir [2] [7]. It is now primarily of historical interest as the first widely used antiviral drug [4] [3].
- **Modern Alternatives:** Later-developed antivirals like acyclovir are significantly less toxic because they are preferentially activated by viral thymidine kinase, leading to greater selectivity for virus-infected cells [8] [7].

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